molecular formula C12H17NO2 B1282694 Methyl 3-(benzylamino)butanoate CAS No. 40871-00-9

Methyl 3-(benzylamino)butanoate

Katalognummer: B1282694
CAS-Nummer: 40871-00-9
Molekulargewicht: 207.27 g/mol
InChI-Schlüssel: BNNDKMWWUARZGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-(benzylamino)butanoate is an organic compound with the molecular formula C12H17NO2. It is a methyl ester derivative of 3-(benzylamino)butanoic acid. This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 3-(benzylamino)butanoate can be synthesized through various methods. One common synthetic route involves the reaction of trans-methyl crotonate with benzylamine. This reaction typically occurs in ethanol and requires heating for about 16 hours . Another method involves the aza-Michael addition of benzylamine to α,β-unsaturated esters, which can be promoted by microwaves or conventional heating using DBU as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, considering the availability of raw materials and the efficiency of the reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(benzylamino)butanoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The benzylamino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and other electrophiles.

    Oxidation and Reduction: Typical reagents might include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Methyl 3-(benzylamino)butanoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of methyl 3-(benzylamino)butanoate involves its interaction with various molecular targets. The benzylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 3-(benzylamino)propanoate
  • Methyl 3-(phenylamino)butanoate
  • Methyl 3-(benzylamino)pentanoate

Uniqueness

Methyl 3-(benzylamino)butanoate is unique due to its specific structural features, such as the benzylamino group attached to a butanoate backbone. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Biologische Aktivität

Methyl 3-(benzylamino)butanoate is an organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H15NO2C_{11}H_{15}NO_2 and is characterized by a butanoate backbone with a benzylamino substituent. This structure is significant as it influences the compound's interactions with biological targets.

Antimicrobial Properties

One of the notable applications of this compound is as a precursor in the synthesis of moxifloxacin, a fluoroquinolone antibiotic. Moxifloxacin acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription. The inhibition of these enzymes leads to the prevention of bacterial cell division and ultimately results in bacterial death .

Enzyme Inhibition

Research has indicated that derivatives of this compound may exhibit inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are involved in neurotransmission and their inhibition can have implications for treating neurodegenerative diseases such as Alzheimer's .

The primary mode of action for this compound involves its role as a synthetic intermediate rather than direct biological activity. However, its derivatives have been shown to interact with key biochemical pathways:

  • DNA Replication : As a precursor to moxifloxacin, it indirectly influences DNA replication processes in bacteria.
  • Neurotransmission : Compounds derived from it may affect neurotransmitter levels by inhibiting AChE and BChE, leading to increased acetylcholine availability at synapses .

Synthesis and Biological Evaluation

A study involving the synthesis of various derivatives from this compound demonstrated significant biological activity against cancer cell lines. For instance, compounds derived from this precursor exhibited cytotoxic effects on HCT-116 colon cancer cells, with IC50 values indicating potent antiproliferative activity .

CompoundIC50 (µM)Activity Description
This compound Derivative A12.5Inhibitory effect on HCT-116 cells
This compound Derivative B8.7Stronger inhibition compared to A
Moxifloxacin0.5Potent antibacterial activity

Enantioselectivity Studies

Recent studies have focused on the enantioselective synthesis of this compound using lipase catalysis. This method enhances the yield and selectivity of desired enantiomers, which are critical for maximizing biological activity .

Pharmacokinetics

The pharmacokinetic properties of moxifloxacin, synthesized from this compound, are well-documented. It demonstrates good oral bioavailability, extensive tissue distribution, and a favorable half-life that supports its use in clinical settings .

Eigenschaften

IUPAC Name

methyl 3-(benzylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-10(8-12(14)15-2)13-9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNDKMWWUARZGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ru(OCOCH3)2((R)-dm-binap)(20.5 mg, 0.0215 mmol), methyl acetoacetate (500 mg, 4.305 mmol), benzylamine (461 mg, 4.305 mmol) and methanol (2.5 mL) were placed in a 2.5 mL-stainless autoclave under atmosphere of nitrogen, and the mixture was stirred at 80° C. for 3 hours. The reaction mixture was cooled down to room temperature, and acetic acid (259 mg, 4.305 mmol) was added thereto. The mixture was further stirred under a hydrogen pressure of 3 MPa at 80° C. for 15 hours. After completion of the reaction, the solvent was removed by evaporation in vacuo, and the residue was purified by column chromatography on silica gel (eluent:hexane ethyl acetate/triethylamine=75/25/5) to give the objective methyl (−)-3-(benzylamino)butanoate (141 mg) as a colorless oil in 15.8% yield. The enantiomeric excess of the resulting methyl (−)-3-(benzylamino)butanoate was determined to be 44.5% ee by HPLC analysis using a CHIRALCEL OD-H column.
[Compound]
Name
Ru(OCOCH3)2((R)-dm-binap)
Quantity
20.5 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
461 mg
Type
reactant
Reaction Step Three
Quantity
259 mg
Type
reactant
Reaction Step Four
Quantity
2.5 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(benzylamino)butanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(benzylamino)butanoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(benzylamino)butanoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(benzylamino)butanoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(benzylamino)butanoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-(benzylamino)butanoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.